molecular formula C24H26N2O4S B5015783 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide

Cat. No.: B5015783
M. Wt: 438.5 g/mol
InChI Key: CJQUHJFXAXOHGQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with 2-ethoxyaniline to form the intermediate 2-(benzenesulfonyl)-2-ethoxyaniline. This intermediate is then reacted with N-(2-phenylethyl)acetamide under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding amines and acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:

    N-(benzenesulfonyl)-2-ethoxyaniline: This compound shares a similar core structure but lacks the N-(2-phenylethyl)acetamide moiety.

    N-(benzenesulfonyl)-2-methoxyaniline: Similar in structure but with a methoxy group instead of an ethoxy group.

    N-(benzenesulfonyl)-2-phenylethylamine: This compound has a similar sulfonamide structure but differs in the amine component.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-2-30-23-16-10-9-15-22(23)26(31(28,29)21-13-7-4-8-14-21)19-24(27)25-18-17-20-11-5-3-6-12-20/h3-16H,2,17-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQUHJFXAXOHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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